N,N'-(4,6-Diamino-1,3-phenylene)dibenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(4,6-Diamino-1,3-phenylene)dibenzenesulfonamide is a chemical compound characterized by its aromatic structure and the presence of both amine and sulfonamide functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4,6-Diamino-1,3-phenylene)dibenzenesulfonamide typically involves the reaction of 4,6-diamino-1,3-phenylenediamine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonamide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(4,6-Diamino-1,3-phenylene)dibenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N’-(4,6-Diamino-1,3-phenylene)dibenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N’-(4,6-Diamino-1,3-phenylene)dibenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide groups play a crucial role in these interactions, often forming hydrogen bonds with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(4,6-Dinitro-1,3-phenylene)dinitramide: Known for its high density and energetic properties.
Benzenesulfonamide: A simpler compound with similar functional groups but lacking the aromatic amine structure.
Uniqueness
N,N’-(4,6-Diamino-1,3-phenylene)dibenzenesulfonamide is unique due to its combination of amine and sulfonamide groups on an aromatic ring, providing a versatile platform for various chemical modifications and applications .
Eigenschaften
CAS-Nummer |
60543-95-5 |
---|---|
Molekularformel |
C18H18N4O4S2 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
N-[2,4-diamino-5-(benzenesulfonamido)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H18N4O4S2/c19-15-11-16(20)18(22-28(25,26)14-9-5-2-6-10-14)12-17(15)21-27(23,24)13-7-3-1-4-8-13/h1-12,21-22H,19-20H2 |
InChI-Schlüssel |
VTWPESIOZSTNCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2N)N)NS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.